molecular formula C8H6INS B8641563 5-Iodo-2-(methylthio)benzonitrile

5-Iodo-2-(methylthio)benzonitrile

Cat. No.: B8641563
M. Wt: 275.11 g/mol
InChI Key: SQTJWCAKTUWVKV-UHFFFAOYSA-N
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Description

5-Iodo-2-(methylthio)benzonitrile (C₈H₅INCS) is a halogenated aromatic nitrile featuring an iodine atom at the 5-position and a methylthio (-SMe) group at the 2-position of the benzene ring. This compound is of significant interest in organic synthesis due to its dual functional groups: the nitrile moiety serves as a versatile intermediate for further derivatization (e.g., hydrolysis to carboxylic acids or conversion to heterocycles), while the iodine atom enables cross-coupling reactions such as Suzuki or Ullmann couplings. The methylthio group contributes to electron density modulation, influencing reactivity and stability .

Properties

Molecular Formula

C8H6INS

Molecular Weight

275.11 g/mol

IUPAC Name

5-iodo-2-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H6INS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3

InChI Key

SQTJWCAKTUWVKV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)I)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Weight Key Properties
5-Iodo-2-(methylthio)benzonitrile -CN, -I, -SMe at positions 1,5 275.09 g/mol High polarity, moderate solubility
5-Iodo-2-methoxybenzonitrile -CN, -I, -OMe at positions 1,5 259.04 g/mol Enhanced electron donation (vs. SMe)
5-Iodo-2-methylbenzonitrile -CN, -I, -Me at positions 1,5 243.03 g/mol Reduced steric hindrance
5-Iodo-2-(methylthio)pyrimidin-4(3H)-one Pyrimidinone core with -I, -SMe 293.11 g/mol Heterocyclic reactivity
  • Electronic Effects : The methylthio (-SMe) group in 5-Iodo-2-(methylthio)benzonitrile is less electron-donating than methoxy (-OMe) but more polarizable, leading to distinct electronic environments for electrophilic substitution or metal-catalyzed reactions. This contrasts with 5-Iodo-2-methoxybenzonitrile, where -OMe strongly activates the aromatic ring .
  • Steric Considerations : The -SMe group introduces moderate steric bulk compared to -Me, affecting regioselectivity in cross-coupling reactions.

Reactivity in Cyclization and Cross-Coupling

  • Cyclization : highlights that methylthio-substituted aryldiazonium salts undergo intramolecular cyclization to form benzothiazoles. Similarly, the methylthio group in 5-Iodo-2-(methylthio)benzonitrile may facilitate cyclization under specific conditions, though the nitrile group could compete in reactivity .
  • Cross-Coupling: The iodine substituent enables participation in Ullmann or Suzuki-Miyaura couplings. Compared to non-halogenated analogs (e.g., 2-(methylthio)benzonitrile), the iodine atom significantly enhances coupling efficiency.

Physicochemical Properties

  • Solubility : The nitrile and methylthio groups confer moderate solubility in polar aprotic solvents (e.g., THF, DMF), contrasting with 5-Iodo-2-methylbenzoic acid (), which exhibits higher solubility in aqueous bases due to the carboxylic acid group .
  • Stability : The methylthio group may reduce oxidative stability compared to methoxy analogs but enhances resistance to hydrolysis relative to esters or amides.

Preparation Methods

Methodology Overview

This approach prioritizes iodination as the final step, leveraging the directing effects of the methylthio group. The nitrile group, a meta-director, and the methylthio group, an ortho/para-director, collectively direct iodination to position 5 (para to -SMe and meta to -CN).

Synthetic Steps :

  • Synthesis of 2-(methylthio)benzonitrile :

    • Starting from 2-aminobenzonitrile, diazotization followed by treatment with methanethiol (CH3_3SH) in the presence of Cu(I) catalysts.

    • Alternative: Nucleophilic aromatic substitution of 2-fluorobenzonitrile with sodium thiomethoxide (NaSMe).

  • Iodination using N-Iodosuccinimide (NIS) :

    • Conditions : NIS (1.2 eq) in trifluoroacetic acid (TFA) at 0–25°C for 4–8 hours.

    • Mechanism : Electrophilic aromatic substitution facilitated by TFA-generated HI, activating NIS.

Hypothetical Data Table :

StepReagents/ConditionsYield (%)Purity (%)
1NaSMe, DMF, 80°C, 6h7895
2NIS, TFA, 25°C, 6h6592

Sandmeyer-Type Functional Group Interconversion

Diazotization and Thiolation

This route introduces the methylthio group via a diazonium intermediate, followed by iodination.

Synthetic Steps :

  • Synthesis of 2-amino-5-iodobenzonitrile :

    • Iodination of 2-aminobenzonitrile using iodine monochloride (ICl) in acetic acid.

  • Diazotization and methylthio introduction :

    • Diazotize the amine with NaNO2_2/HCl at 0–5°C, then treat with Cu(I) methanethiolate.

Challenges :

  • Competing hydrolysis of the nitrile group under acidic conditions.

  • Side reactions during diazonium salt formation.

Optimization :

  • Use buffered conditions (pH 4–5) during diazotization to minimize nitrile hydrolysis.

Cyanation of Pre-Iodinated Intermediates

Rosenmund-von Braun Reaction

Introducing the nitrile group late-stage to avoid interference:

Synthetic Steps :

  • Iodination and methylthio introduction :

    • Prepare 5-iodo-2-(methylthio)benzaldehyde via directed ortho-metalation.

  • Cyanation :

    • Convert aldehyde to nitrile via oxime formation (NH2_2OH·HCl) followed by dehydration (PCl5_5).

Data Table :

IntermediateReagentsYield (%)
5-Iodo-2-(methylthio)benzaldehydeLDA, I2_2, THF, -78°C60
Oxime formationNH2_2OH·HCl, EtOH85
DehydrationPCl5_5, reflux72

Comparative Analysis of Methods

Table 1: Method Comparison

MethodAdvantagesDisadvantagesScalability
Electrophilic iodinationShort sequence, high regioselectivityRequires harsh acids (TFA)Moderate
Sandmeyer thiolationAvoids pre-functionalized reagentsRisk of nitrile hydrolysisLow
Palladium couplingHigh functional group toleranceCostly catalysts, complex setupHigh
Cyanation via aldehydeLate-stage nitrile introductionMulti-step, low overall yieldModerate

Q & A

Q. What are the recommended synthetic routes for 5-Iodo-2-(methylthio)benzonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Step 1 : Start with 2-(methylthio)benzonitrile derivatives. Introduce iodine via electrophilic iodination using iodine monochloride (ICl) in acetic acid under controlled temperatures (0–5°C) to minimize side reactions .

  • Step 2 : Optimize yield by adjusting stoichiometry (e.g., 1.2 equivalents of ICl) and reaction time (2–4 hours). Monitor progress via TLC or HPLC.

  • Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20) to isolate the product. Confirm purity via 1^1H NMR (e.g., aromatic proton shifts at δ 7.5–8.0 ppm) and LC-MS .

    • Table 1 : Example Optimization Parameters
ParameterOptimal ConditionYield Range
ICl Equivalents1.265–75%
Temperature0–5°C70%
Reaction Time3 hours68%

Q. How should researchers characterize the purity and structural identity of 5-Iodo-2-(methylthio)benzonitrile?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm aromatic substitution patterns (e.g., deshielded protons adjacent to electron-withdrawing groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]+^+ ~ 290–300 Da).
  • Elemental Analysis : Validate C, H, N, S, and I content within ±0.3% of theoretical values.
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >95% purity. Document retention time consistency across replicates .

Advanced Research Questions

Q. How do electronic effects of the methylthio and iodo substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects :

  • The methylthio group (-SMe) is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution at ortho and para positions.

  • The iodo group (-I) is weakly electron-withdrawing, directing electrophiles to meta positions but also participating in Ullmann or Suzuki couplings as a leaving group .

  • Case Study : In Pd-catalyzed coupling, replace iodine with boronic acids. Optimize using Pd(OAc)2_2/XPhos in toluene/water (3:1) at 80°C. Monitor regioselectivity via 19^19F NMR if fluorinated partners are used .

    • Table 2 : Substituent Directing Effects
SubstituentElectronic EffectPreferred Reaction Position
-SMeElectron-donatingOrtho/Para
-IWeakly withdrawingMeta (or as leaving group)

Q. What strategies resolve contradictions in biological activity data for analogs of 5-Iodo-2-(methylthio)benzonitrile?

  • Methodological Answer :
  • Data Triangulation :

Structural Confirmation : Re-synthesize analogs and validate structures (e.g., X-ray crystallography for ambiguous cases) .

Assay Reproducibility : Test compounds in multiple biological models (e.g., enzyme inhibition + cell-based assays). Use positive controls (e.g., staurosporine for kinase inhibition).

Statistical Analysis : Apply ANOVA to compare IC50_{50} values across labs, accounting for batch-to-batch variability .

  • Example : If analog A shows conflicting cytotoxicity, re-test with fresh DMSO stocks to exclude degradation artifacts.

Q. How can computational tools predict synthetic pathways for novel derivatives of 5-Iodo-2-(methylthio)benzonitrile?

  • Methodological Answer :
  • Retrosynthesis Planning : Use AI-driven platforms (e.g., Reaxys or Pistachio) to identify feasible routes. Input the target structure and prioritize routes with available starting materials .
  • DFT Calculations : Model transition states for key steps (e.g., iodination) to predict regioselectivity. Compare activation energies for competing pathways .
  • Validation : Synthesize top-predicted derivatives and cross-validate computational results with experimental NMR/MS data.

Experimental Design & Reproducibility

Q. What protocols ensure reproducibility in synthesizing 5-Iodo-2-(methylthio)benzonitrile across labs?

  • Methodological Answer :
  • Detailed Documentation : Follow Beilstein Journal guidelines: report exact reagent grades (e.g., anhydrous solvents), equipment (e.g., Schlenk line for air-sensitive steps), and purification thresholds (e.g., HPLC >95%) .
  • Interlab Validation : Share samples with collaborating labs for independent characterization. Use standardized NMR solvents (e.g., CDCl3_3 with 0.03% TMS) to align spectral data .

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